(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related dioxolane compounds often involves condensation reactions. For instance, a novel 1,3-dithiolane compound was synthesized through a condensation reaction involving 2-nitroethene-1,1-bis(thiolate) potassium and 2,3-dichloro-N,N-dimethylpropan-1-amine, highlighting a method that might be adaptable for synthesizing (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Zhai Zhi-we, 2014).
Molecular Structure Analysis
The crystal structure of related dioxolane compounds has been analyzed using X-ray diffractions, which can provide insights into the molecular structure of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. For example, the structure of a dioxolane compound with R configuration at C(2) and C(3) was determined, revealing that OH groups are positioned on one side of the dioxolane ring (M. Li, Y. Wang, R. Chen, 2001).
Chemical Reactions and Properties
The chemical properties of dioxolane derivatives include their reactivity in condensation and cycloaddition reactions. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using a 1,3-dipolar cycloaddition reaction, showcasing the type of chemical reactions dioxolane derivatives might undergo (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).
Physical Properties Analysis
The physical properties of dioxolane derivatives, such as their solubility, crystalline structure, and phase behavior, are crucial for their application in material science. For example, the synthesis and characterization of random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate and 2,3-dihydroxypropyl methacrylate revealed insights into the solubility and crystalline behavior of such compounds (Samuel O. Kyeremateng, E. Amado, J. Kressler, 2007).
Chemical Properties Analysis
The chemical properties analysis includes the study of reactivity, stability, and interactions with other molecules. For instance, the synthesis and characterization of a 1,3-dioxolane compound showed its potential reactivity and interaction with other chemical entities, providing a basis for understanding the chemical behavior of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Dae-Kee Kim, J. Gam, K. Kim, 1994).
Scientific Research Applications
- Chiral Auxiliary for Asymmetric Synthesis :
- The compound has been synthesized and evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, showcasing its utility in producing chiral molecules (Jung, Ho, & Kim, 2000).
- Building Block for Synthesis :
- It serves as an intermediate in the synthesis of optically active compounds. For instance, a method starting from (R)-epichlorohydrin and involving several steps including reaction with acetone, azidation, and reduction leads to the production of this compound. It's highlighted for its role in generating (S)-3-aminopropane-1,2-diol·HCl, indicating its significance in creating complex molecular structures (Bhavani et al., 2011).
- Structural and Conformational Analysis :
- The compound has been part of studies focusing on the synthesis, crystallization, and structural analysis. For example, a study detailed the synthesis and crystal structure of a dioxolane compound where 1H NMR and X-ray diffractions were used to confirm its structure and analyze its crystal form (Zhi-we, 2014).
- In another study, a novel dioxolane compound was synthesized, crystallized, and analyzed to understand its molecular configuration and intermolecular interactions, showcasing its potential in material science and structural chemistry (Li, Wang, & Chen, 2001).
- Applications in Catalysis :
- The compound has been used to derive new optically active C2-symmetric salen-type ligands. These ligands were utilized to obtain rhodium(I) complexes, which demonstrated their potential in asymmetric catalysis, specifically in the hydrogen-transfer hydrogenation of certain substrates (Nindakova et al., 2012).
Safety And Hazards
Future Directions
Methenamine is a safe and effective option to prevent UTI in older adults with recurrent UTI, genitourinary surgical procedures, and potentially long-term catheterization . When selecting a treatment approach to preventing UTI in older adults with adequate renal function, clinicians may consider methenamine as a viable option .
properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |
CAS RN |
103883-30-3 | |
Record name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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